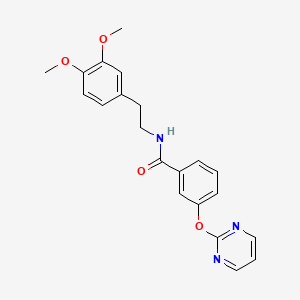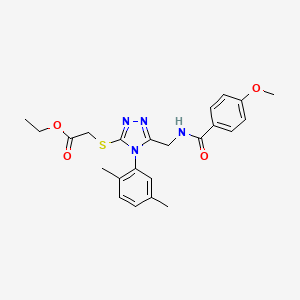![molecular formula C20H18ClN3O2S2 B2914965 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride CAS No. 1189484-95-4](/img/structure/B2914965.png)
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a tetrahydrothieno[2,3-c]pyridin-2-yl group, and a furan-2-carboxamide group. These groups suggest that the compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d]thiazol-2-yl group, the tetrahydrothieno[2,3-c]pyridin-2-yl group, and the furan-2-carboxamide group. These groups could potentially be formed through reactions such as condensation, cyclization, and amide formation .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The benzo[d]thiazol-2-yl group contains a benzene ring fused to a thiazole ring, the tetrahydrothieno[2,3-c]pyridin-2-yl group contains a partially saturated thiene ring fused to a pyridine ring, and the furan-2-carboxamide group contains a furan ring attached to a carboxamide group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several aromatic rings would likely make the compound relatively nonpolar and insoluble in water. The presence of the amide group could potentially allow for hydrogen bonding .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Research on related compounds has focused on the synthesis and reactivity of complex molecules, including those containing furan, thiazole, and pyridine moieties. These studies often explore methods to synthesize new compounds with potential biological activities. For instance, Aleksandrov and El’chaninov (2017) detailed the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting electrophilic substitution reactions such as nitration, bromination, formylation, and acylation, which are crucial for creating molecules with specific properties for further study (Aleksandrov & El’chaninov, 2017).
Potential Biological Activities
Another area of interest is the investigation of compounds with potential biological activities. This includes evaluating their properties as fungicides, as described by Masatsugu et al. (2010), who examined the activity of furan-3-carboxamides and related compounds against various diseases, suggesting their utility in agricultural and medicinal applications (Masatsugu et al., 2010).
Multicomponent Synthesis
Dyachenko et al. (2019) developed a method for the multicomponent synthesis of functionalized thieno[2,3-b]pyridines, demonstrating the versatility of these compounds in organic synthesis. The study provides insight into creating complex molecules with potential for further modification and exploration in various fields of chemistry and biology (Dyachenko et al., 2019).
Antimicrobial and Anticancer Activities
Research by Zaki, Al-Gendey, and Abdelhamid (2018) on chalcone derivatives, including compounds with furan moieties, indicated significant antimicrobial and anticancer activities. This highlights the potential of such compounds in developing new therapeutic agents (Zaki, Al-Gendey, & Abdelhamid, 2018).
Mecanismo De Acción
Target of Action
The primary target of this compound is related to the treatment of tuberculosis. Benzothiazole-based compounds have been found to have potent inhibitory effects against Mycobacterium tuberculosis .
Mode of Action
For instance, some benzothiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the inhibition of Mycobacterium tuberculosis. The compound may interfere with the bacterial cell’s ability to synthesize proteins or replicate DNA, thereby inhibiting its growth and proliferation .
Pharmacokinetics
Benzothiazole derivatives are generally synthesized to optimize these properties and enhance bioavailability .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth. This is achieved through the disruption of essential biochemical pathways within the bacterial cell, leading to cell death .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]furan-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2.ClH/c1-23-9-8-12-16(11-23)27-20(22-18(24)14-6-4-10-25-14)17(12)19-21-13-5-2-3-7-15(13)26-19;/h2-7,10H,8-9,11H2,1H3,(H,22,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWBXHPJMFABDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CO5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide](/img/structure/B2914883.png)


![(1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2914887.png)



![2-(adamantan-1-yl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2914893.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid](/img/no-structure.png)
![N-(3-chloro-2-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2914901.png)

![2-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2914905.png)
